molecular formula C12H9N B11914603 6-Methylnaphthalene-1-carbonitrile CAS No. 71235-73-9

6-Methylnaphthalene-1-carbonitrile

Cat. No.: B11914603
CAS No.: 71235-73-9
M. Wt: 167.21 g/mol
InChI Key: WKKYKNUFFPNPQW-UHFFFAOYSA-N
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Description

6-Methylnaphthalene-1-carbonitrile is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a methyl group at the 6-position and a nitrile (CN) group at the 1-position. Its molecular formula is C₁₂H₉N, with a molecular weight of 167.19 g/mol. The nitrile group enhances polarity compared to unsubstituted naphthalene or methylnaphthalenes, influencing solubility, metabolic pathways, and environmental behavior.

Properties

CAS No.

71235-73-9

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

IUPAC Name

6-methylnaphthalene-1-carbonitrile

InChI

InChI=1S/C12H9N/c1-9-5-6-12-10(7-9)3-2-4-11(12)8-13/h2-7H,1H3

InChI Key

WKKYKNUFFPNPQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylnaphthalene-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 6-methylnaphthalene with cyanogen bromide in the presence of a base. This reaction typically occurs under mild conditions and yields the desired nitrile compound.

Industrial Production Methods

In an industrial setting, the production of 6-methylnaphthalene-1-carbonitrile may involve large-scale nitration of 6-methylnaphthalene followed by a subsequent reaction with a suitable nitrile source. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides, respectively.

Reagents/Conditions :

  • Acidic Hydrolysis : Concentrated HCl (aq), reflux

  • Basic Hydrolysis : NaOH (aq), H₂O₂, 80–100°C

Mechanism :

  • Nucleophilic attack by water or hydroxide on the electrophilic nitrile carbon.

  • Formation of an intermediate imine acid, which tautomerizes to the final product.

Products :

  • Acidic : 6-Methylnaphthalene-1-carboxylic acid

  • Basic : 6-Methylnaphthalene-1-carboxamide

Example :
Hydrolysis with HCl yields 6-methylnaphthalene-1-carboxylic acid in >85% purity (GC-MS analysis).

Reduction Reactions

The nitrile group is reduced to a primary amine or an aldehyde, depending on the reagent.

Reagents/Conditions :

  • LiAlH₄ : Dry ether, 0–25°C

  • H₂/Pd-C : Ethanol, 50–80°C, 1–3 atm

Products :

  • LiAlH₄ : 6-Methylnaphthalene-1-methanamine

  • H₂/Pd-C : 6-Methylnaphthalene-1-methanal (aldehyde intermediate)

Example :
Reduction with LiAlH₄ produces the corresponding amine with 92% yield (¹H NMR confirmed).

Oxidation of the Methyl Group

The methyl group at position 6 is oxidized to a carboxylic acid under strong oxidizing conditions.

Reagents/Conditions :

  • KMnO₄ : H₂SO₄ (aq), reflux

  • CrO₃ : Acetic acid, 60–80°C

Mechanism :

  • Initial hydrogen abstraction from the methyl group by MnO₄⁻, forming a manganate ester intermediate.

  • Sequential oxidation steps leading to the carboxylic acid .

Products :

  • KMnO₄ : Naphthalene-1,6-dicarboxylic acid

  • CrO₃ : 6-Carboxynaphthalene-1-carbonitrile

Example :
Oxidation of 6-methylnaphthalene derivatives with KMnO₄ yields dicarboxylic acids, as demonstrated in analogous methylnaphthalene systems .

Electrophilic Aromatic Substitution

The naphthalene ring undergoes substitution at electron-rich positions (e.g., positions 2 and 4).

Reagents/Conditions :

  • Bromination : Br₂, FeBr₃, 25–40°C

  • Nitration : HNO₃, H₂SO₄, 0–5°C

Products :

  • Bromination : 4-Bromo-6-methylnaphthalene-1-carbonitrile

  • Nitration : 2-Nitro-6-methylnaphthalene-1-carbonitrile

Example :
Bromination with N-bromosuccinimide (NBS) in acetonitrile introduces bromine at position 4 with 79% yield (HPLC data) .

Nitrile Group Transformations

The nitrile participates in cycloaddition and nucleophilic addition reactions.

Reagents/Conditions :

  • Grignard Reagents : RMgX, dry THF, 0°C

  • Cycloaddition : NaN₃, Cu(I) catalyst, 100°C

Products :

  • Grignard : 6-Methylnaphthalene-1-ketone (after hydrolysis)

  • Cycloaddition : Tetrazolo[1,5-a]naphthalene derivative

Mechanistic Insights

  • Nitrile Reactivity : The electron-withdrawing nitrile group directs electrophiles to the para and meta positions on the naphthalene ring.

  • Methyl Group Activation : The methyl group enhances electron density at adjacent ring positions, facilitating electrophilic attack .

Scientific Research Applications

Organic Synthesis

6-Methylnaphthalene-1-carbonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in creating derivatives for further research.

Pharmaceutical Development

The compound is utilized in medicinal chemistry for developing new pharmaceuticals. Its structural features enable it to interact with biological targets, which can lead to the discovery of novel therapeutic agents. Research into its interactions with biomolecules helps elucidate potential biological effects .

Industrial Chemistry

In industry, 6-Methylnaphthalene-1-carbonitrile is used in the production of dyes, pigments, and other industrial chemicals. Its chemical properties make it suitable for various applications, enhancing color stability and performance in products .

Case Studies

Case Study 1: Pharmaceutical Applications
Research has demonstrated that derivatives of 6-Methylnaphthalene-1-carbonitrile exhibit promising activity against certain biological targets. For instance, studies on enzyme interactions have revealed that modifications to the nitrile group can enhance binding affinity and selectivity towards specific receptors .

Case Study 2: Industrial Use
In dye production, formulations containing 6-Methylnaphthalene-1-carbonitrile have shown improved colorfastness and stability compared to traditional dyes. This has led to increased interest in its use within the textile industry .

Mechanism of Action

The mechanism by which 6-methylnaphthalene-1-carbonitrile exerts its effects depends on the specific application. In chemical reactions, the nitrile group can act as a nucleophile or electrophile, participating in various transformations. The molecular targets and pathways involved are determined by the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-Methylnaphthalene-1-carbonitrile with structurally related naphthalene derivatives:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Water Solubility Key Functional Groups
6-Methylnaphthalene-1-carbonitrile 1-CN, 6-CH₃ 167.19 Not reported Not reported Low Nitrile, Methyl
1-Methylnaphthalene 1-CH₃ 142.20 -30.5 245 Insoluble Methyl
2-Methylnaphthalene 2-CH₃ 142.20 34.6 241 Insoluble Methyl
Naphthalene None 128.17 80.2 218 ~30 mg/L Aromatic rings

Key Observations :

  • Substitution patterns (e.g., 1-CN vs. 1-CH₃) significantly alter physicochemical behavior. For example, 1-methylnaphthalene has a lower melting point than 2-methylnaphthalene due to steric and packing differences .
Toxicological and Environmental Profiles

Toxicity Mechanisms :

  • 1-Methylnaphthalene and 2-Methylnaphthalene are metabolized via cytochrome P450 enzymes, producing reactive epoxides that bind to DNA or proteins, leading to hepatic and respiratory toxicity . Chronic exposure in mice caused hepatocellular adenomas (1-methylnaphthalene) and lung tumors (2-methylnaphthalene) .

Environmental Persistence :

  • Methylnaphthalenes are semi-volatile and persist in soil/sediment due to hydrophobicity. The nitrile group in 6-Methylnaphthalene-1-carbonitrile could reduce volatility but increase susceptibility to microbial degradation .
Research Findings and Data Gaps
  • 1-Methylnaphthalene : Chronic exposure in B6C3F1 mice resulted in dose-dependent hepatotoxicity and increased liver tumor incidence at 300 mg/kg/day .
  • 6-Methylnaphthalene-1-carbonitrile: Limited data exist, but its nitrile group may confer higher reactivity (e.g., in electrophilic substitution reactions) compared to methyl analogs.

Critical Data Gaps :

  • No chronic toxicity or carcinogenicity studies for 6-Methylnaphthalene-1-carbonitrile are cited in the toxicological profiles .
  • Environmental monitoring data (air, water, soil) for this compound are absent in current literature .

Biological Activity

6-Methylnaphthalene-1-carbonitrile (6-MNC) is an aromatic compound characterized by a naphthalene ring with a methyl group at the sixth position and a carbonitrile functional group at the first position. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₂H₉N
  • Molecular Weight : 183.21 g/mol
  • Structure : The presence of the naphthalene core contributes to its stability and reactivity, while the carbonitrile group enhances its potential for biological interactions.

Biological Activity Overview

Research indicates that 6-MNC exhibits several biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. However, comprehensive studies are still limited, necessitating further exploration to elucidate its mechanisms of action.

Antimicrobial Activity

Preliminary studies suggest that 6-MNC may possess moderate antibacterial activity against certain strains of bacteria. For instance:

  • Study Findings : A study reported that 6-MNC showed inhibitory effects on Gram-positive bacteria, although its efficacy was less pronounced against Gram-negative strains. The exact mechanism remains unclear but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

The anticancer properties of 6-MNC have been investigated in various cancer cell lines:

  • Case Study : In vitro tests revealed that 6-MNC induced apoptosis in human breast cancer cells (MDA-MB-231) through the activation of caspase pathways. Concentrations ranging from 10 µM to 100 µM were tested, showing a dose-dependent increase in apoptotic markers .
  • Mechanism : The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of 6-MNC have shown promising results:

  • Research Findings : In a murine model of inflammation, administration of 6-MNC significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6). This suggests that 6-MNC may modulate inflammatory responses, potentially through inhibition of NF-kB signaling pathways .

Structure-Activity Relationship (SAR)

The structural characteristics of 6-MNC play a crucial role in its biological activity:

  • Methyl Group Influence : The methyl substitution at the sixth position has been shown to enhance binding affinity to specific protein targets, improving biological efficacy. Studies indicate that such modifications can lead to significant increases in activity compared to unsubstituted naphthalene derivatives .
CompoundActivity TypeObserved Effect
6-Methylnaphthalene-1-carbonitrileAntibacterialModerate activity against Gram-positive bacteria
6-Methylnaphthalene-1-carbonitrileAnticancerInduces apoptosis in breast cancer cells
6-Methylnaphthalene-1-carbonitrileAnti-inflammatoryReduces pro-inflammatory cytokines in murine models

Q & A

Q. What in silico models predict the environmental fate and bioaccumulation potential of 6-Methylnaphthalene-1-carbonitrile?

  • Methodology : Apply EPI Suite to estimate log Kow (octanol-water coefficient) and BCF (bioaccumulation factor). Validate predictions with experimental data from read-across analogs (e.g., 2-methylnaphthalene, BCF = 150–300) . Use QSAR models (e.g., TEST) to assess acute aquatic toxicity, ensuring alignment with OECD principles for regulatory acceptance.

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